N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6/c1-26-14-6-4-13(5-7-14)19(25)22-8-10-28-16(22)12-21-18(24)17(23)20-11-15-3-2-9-27-15/h2-7,9,16H,8,10-12H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYCREBHZJFYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with ethanediamide under controlled conditions to form the intermediate product. This intermediate is further reacted with 3-(4-methoxybenzoyl)-1,3-oxazolidine to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Amide Hydrolysis
The compound contains two amide bonds (ethanediamide and 4-methoxybenzoyl-linked amide), which can undergo hydrolysis under acidic or basic conditions.
| Conditions | Products | Notes |
|---|---|---|
| Acidic (HCl/H₂O) | Carboxylic acid + amine derivatives | Requires elevated temperatures (80–100°C) |
| Basic (NaOH/EtOH) | Carboxylate salts + free amines | May degrade oxazolidine ring if prolonged |
Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by proton transfer and bond cleavage.
Oxazolidine Ring-Opening
The 1,3-oxazolidine ring (saturated five-membered heterocycle) is prone to ring-opening under acidic or nucleophilic conditions.
| Conditions | Products | References |
|---|---|---|
| HCl (aqueous) | Amino alcohol intermediate (via N-protonation and C-O bond cleavage) | Analogous to |
| Grignard reagents (RMgX) | Alkylated amines | Theoretical |
Example Reaction :
Furan Ring Reactivity
The furan-2-ylmethyl group participates in electrophilic substitutions (e.g., nitration, sulfonation) and Diels-Alder cycloadditions.
Limitations : Steric hindrance from adjacent groups may reduce reaction rates.
Methoxybenzoyl Group Transformations
The 4-methoxybenzoyl moiety undergoes demethylation or electrophilic aromatic substitution.
| Reaction | Conditions | Products | Yield/Notes |
|---|---|---|---|
| Demethylation | BBr₃ (CH₂Cl₂, −78°C) | Hydroxybenzoyl derivative | High selectivity |
| Friedel-Crafts Alkylation | AlCl₃, R-X | Alkylated aromatic ring | Competed by amide deactivation |
Reductive Reactions
Catalytic hydrogenation targets unsaturated bonds and aromatic systems.
| Substrate | Conditions | Products | Selectivity |
|---|---|---|---|
| Furan ring | H₂/Pd-C, EtOH | Tetrahydrofuran derivative | Partial reduction |
| Amide bonds | LiAlH₄, THF | Amines (via reduction to CH₂NH groups) | Requires excess |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may functionalize the furan or benzoyl rings if halide substituents are introduced.
Hypothetical Pathway :
Key Challenges & Research Gaps
-
Steric hindrance : Bulky substituents (e.g., oxazolidine-methyl) limit accessibility to reactive sites.
-
Solvent sensitivity : Polar aprotic solvents (DMF, DMSO) improve amide stability but may inhibit furan reactivity.
-
Validation needed : Most reactions are inferred from structural analogs; experimental data remains sparse .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing furan and oxazolidine moieties exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have been developed as effective antibiotics against various strains of bacteria, including resistant forms of Staphylococcus aureus and Mycobacterium tuberculosis . The incorporation of the furan ring enhances the biological activity of these compounds due to its ability to interact with biological targets.
Antitubercular Agents
The compound's structural features suggest potential as an antitubercular agent. A study highlighted the synthesis of related compounds that showed promising results against Mycobacterium tuberculosis, primarily through inhibition of the enoyl-acyl carrier protein reductase enzyme, crucial for fatty acid biosynthesis in bacteria . This mechanism is vital for developing new treatments for tuberculosis, especially in light of rising drug resistance.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide with various biological targets. These studies indicate that the compound can effectively bind to active sites of enzymes involved in bacterial metabolism and replication .
Case Study: Antimicrobial Efficacy
A recent study synthesized several derivatives based on the furan and oxazolidine framework and tested their antimicrobial activities against clinical isolates. The findings revealed that certain modifications significantly enhanced their efficacy compared to standard antibiotics, suggesting a promising avenue for drug development .
Toxicity Assessments
In silico toxicity assessments have shown that many derivatives exhibit low toxicity profiles, making them suitable candidates for further development as pharmaceuticals . This aspect is crucial for ensuring safety in therapeutic applications.
Tables
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against resistant bacteria; potential as a new antibiotic class |
| Antitubercular Agents | Inhibits Mycobacterium tuberculosis through enzyme inhibition |
| Synthesis Methods | Multi-step organic reactions involving cyclization and substitution |
| Molecular Docking | Predicts binding affinities with biological targets |
| Toxicity Assessments | Low toxicity profiles observed in in silico studies |
Mechanism of Action
The mechanism of action of N’-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the oxazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of ethanediamide derivatives, which are frequently modified to optimize pharmacokinetic or pharmacodynamic properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Spectral and Physicochemical Properties
- IR Spectroscopy : The absence of a C=S stretch (1247–1255 cm⁻¹) in the target compound differentiates it from triazole-thiones . Instead, strong C=O stretches (1660–1682 cm⁻¹) confirm the ethanediamide backbone .
- NMR Data : Aromatic protons from the 4-methoxybenzoyl group would resonate near δ 7.5–8.0 ppm, while oxazolidine methylene protons appear as multiplets at δ 3.5–4.5 ppm, similar to sulfonamide analogs .
Biological Activity
N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 282.31 g/mol
The furan ring and oxazolidine moiety contribute to its biological activity through various mechanisms, including interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
| Compound | Activity | Reference |
|---|---|---|
| N-(furan-2-yl)methyl derivatives | Effective against Gram-positive bacteria | |
| Oxazolidine-based compounds | Inhibitory effects on bacterial protein synthesis |
These findings suggest that the compound may possess similar antimicrobial effects.
Anticancer Properties
Preliminary studies have shown that oxazolidine derivatives can inhibit cancer cell proliferation. For instance, the compound has demonstrated:
- Mechanism : Induction of apoptosis in cancer cells.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
A study reported a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : The oxazolidine structure may interfere with bacterial ribosomes, leading to reduced protein synthesis.
- Induction of Apoptosis : The furan moiety may activate apoptotic pathways in cancer cells by modulating key signaling proteins.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various furan-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on the cytotoxic effects of oxazolidine derivatives revealed that treatment with this compound led to a dose-dependent decrease in viability in MCF-7 cells, with an IC50 value of approximately 15 µM .
Q & A
Q. What are the key considerations for synthesizing N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
- Oxazolidinone ring formation : Achieved via cyclization of precursors like 4-methoxybenzoyl derivatives under dehydrating conditions (e.g., using DCC/DMAP).
- Ethanediamide coupling : Employ coupling agents (e.g., EDC/HATU) to link the furan-2-ylmethyl and oxazolidin-2-ylmethyl moieties.
- Optimization : Use polar aprotic solvents (DMF, DCM) and inert atmospheres to minimize side reactions. Monitor purity via HPLC or TLC at each step .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCC, DMAP, DMF | 65 | 92% |
| 2 | EDC, HOBt, DCM | 78 | 89% |
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz) to resolve connectivity of the oxazolidinone, furan, and methoxybenzoyl groups. 2D techniques (COSY, HSQC) clarify overlapping signals .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-HRMS m/z calculated for C₂₀H₂₁N₃O₆: 423.1421, observed: 423.1418) .
- X-ray Crystallography : If crystalline, determine absolute configuration and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses involving sensitive functional groups?
- Methodological Answer :
- Protective Group Strategy : Protect the oxazolidinone nitrogen with Boc groups during furan coupling to prevent undesired side reactions .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to enhance regioselectivity .
- Solvent Effects : Compare DMF vs. THF for oxazolidinone ring stability under reflux (e.g., DMF improves solubility but may require lower temps to avoid decomposition) .
Q. How should contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
- Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolites interfere with activity measurements .
- Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize inter-lab variability .
Q. What computational methods predict the compound’s reactivity or binding modes?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. Basis sets like 6-31G(d,p) are suitable for oxazolidinone and furan rings .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2). Validate with MD simulations (AMBER) to assess binding stability .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Substituent Scanning : Replace the 4-methoxybenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects.
- Bioisosteric Replacement : Substitute furan with thiophene to evaluate π-stacking differences. Compare IC₅₀ values in cytotoxicity assays .
- Example SAR Table :
| Derivative | R Group (Benzoyl) | IC₅₀ (μM) | Solubility (μg/mL) |
|---|---|---|---|
| 4-OCH₃ | Methoxy | 0.45 | 12.3 |
| 4-NO₂ | Nitro | 1.78 | 5.6 |
| 4-NH₂ | Amino | 0.92 | 8.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
